molecular formula C10H18N4O2 B13464135 tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate

tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate

Cat. No.: B13464135
M. Wt: 226.28 g/mol
InChI Key: ZFSUNYIAQAPVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate (molecular formula: C₁₀H₁₈N₄O₂, molecular weight: 234.28 g/mol) is a carbamate-protected pyrazole derivative. Its structure features a tert-butyloxycarbonyl (Boc) group attached to an ethyl chain that terminates in a 5-amino-substituted pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly for targeting enzymes or receptors via its amino-pyrazole moiety .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-[2-(3-amino-1H-pyrazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-4-7-6-8(11)14-13-7/h6H,4-5H2,1-3H3,(H,12,15)(H3,11,13,14)

InChI Key

ZFSUNYIAQAPVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NN1)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core with Aminoethyl Side Chain

One well-documented approach starts from Boc-protected amino acid derivatives, which are converted into methyl esters and then subjected to nucleophilic addition of acetonitrile anions to form β-ketonitriles. Subsequent treatment with hydrazine leads to the formation of aminopyrazoles.

  • Step 1: Conversion of tert-butoxycarbonyl (Boc)-protected amino acids to methyl esters.
  • Step 2: Nucleophilic addition of acetonitrile anion to methyl esters to form β-ketonitriles.
  • Step 3: Reaction of β-ketonitriles with hydrazine hydrate in ethanol/acetic acid at 0°C to room temperature for 2 days to yield aminopyrazoles.

The hydrazine cyclization is a crucial step that forms the pyrazole ring with an amino group at the 5-position and an ethyl side chain at the 3-position.

Protection of the Amino Group with tert-Butyl Carbamate

After obtaining the aminopyrazole intermediate, the amino group is protected using tert-butyl carbamate to improve stability and facilitate further synthetic transformations.

  • The Boc protection is typically performed using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • The reaction proceeds smoothly in solvents like tetrahydrofuran or dichloromethane, often at 0°C to room temperature.
  • The product, tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate, precipitates or can be purified by silica gel chromatography.

Alternative Synthetic Routes

Other methods involve direct acylation or amidation reactions starting from hydrazine derivatives and ketoester intermediates, followed by Boc protection and purification steps. Acidolytic deprotection of Boc groups can also be used to generate free amines when needed.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc-protected amino acid to methyl ester Methanol, acid catalyst Reflux Several hours Standard esterification
Nucleophilic addition of acetonitrile anion Acetonitrile anion, base (e.g., sodium ethoxide) −78°C to −50°C 1 hour Controlled low temperature
Hydrazine cyclization Hydrazine monohydrate, acetic acid, ethanol 0°C to room temp 2 days 85 Purification by silica gel chromatography
Boc protection Di-tert-butyl dicarbonate, base 0°C to room temp 1–3 hours 80–90 Purification by chromatography or precipitation

Analytical Characterization

  • NMR (1H and 13C): Confirms the presence of tert-butyl group (singlet ~1.4 ppm), pyrazole NH and amino protons, and ethyl side chain.
  • Mass Spectrometry (ESI): Molecular ion peak consistent with the molecular weight of this compound (e.g., m/z 241 [M+H]+).
  • Chromatography (HPLC, TLC): Used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Critical Parameters Outcome
Boc-protected amino acid esterification Methanol, acid catalyst Reflux, several hours Methyl ester intermediate
Nucleophilic addition Acetonitrile anion, sodium ethoxide −78°C to −50°C, 1 hour β-Ketonitrile intermediate
Hydrazine cyclization Hydrazine monohydrate, acetic acid, ethanol 0°C to RT, 2 days Aminopyrazole with aminoethyl side chain
Boc protection Di-tert-butyl dicarbonate, base 0°C to RT, 1–3 hours This compound

Chemical Reactions Analysis

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Hydroxyl vs. Amino Groups
  • tert-Butyl 2-(5-Hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) Molecular formula: C₁₀H₁₇N₃O₃; MW: 227.26 g/mol; MP: 188–191°C . The 5-hydroxy group replaces the amino group, reducing hydrogen-bond donor capacity (only one donor vs. two in the amino analog). This decreases solubility in polar solvents but may improve metabolic stability.
Halogenated and Fluoroalkyl Substituents
  • tert-Butyl [5-Amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate Molecular formula: C₁₀H₁₆F₂N₄O₂; MW: 262.26 g/mol . The 1-(2,2-difluoroethyl) substituent increases lipophilicity (logP ~2.25 predicted) compared to the target compound.
Nitro and Bulky Alkyl Groups
  • tert-Butyl (1-Butyl-3-Nitro-1H-pyrazol-5-yl)carbamate Molecular formula: C₁₂H₂₀N₄O₄; MW: 284.31 g/mol . The nitro group at position 3 is a strong electron-withdrawing group, rendering the pyrazole ring more electrophilic.

Modifications on the Ethyl Chain

Extended Chains and Heteroatoms
  • tert-Butyl N-[2-(4-Chloro-2-Nitro-Anilino)ethyl]carbamate Molecular formula: C₁₃H₁₇ClN₄O₄; MW: 340.75 g/mol . The ethyl chain is functionalized with a chloronitroaniline group, introducing aromaticity and electrophilic character. This modification shifts reactivity toward nucleophilic aromatic substitution, unlike the target compound’s pyrazole-focused chemistry.

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) MP (°C) Key Functional Groups
Target Compound C₁₀H₁₈N₄O₂ 234.28 N/A 5-Amino, Boc-protected ethyl
10a (5-Hydroxy analog) C₁₀H₁₇N₃O₃ 227.26 188–191 5-Hydroxy, Boc-protected ethyl
1-(2,2-Difluoroethyl) analog C₁₀H₁₆F₂N₄O₂ 262.26 N/A 5-Amino, 1-Difluoroethyl, Boc
1-Butyl-3-Nitro analog C₁₂H₂₀N₄O₄ 284.31 N/A 3-Nitro, 1-Butyl, Boc
1-Methyl-3-Nitro analog C₉H₁₄N₄O₄ 242.23 N/A 3-Nitro, 1-Methyl, Boc
  • Solubility: The target’s amino group improves aqueous solubility (~2.25 mg/mL predicted) compared to nitro derivatives (<1 mg/mL) due to enhanced hydrogen bonding.
  • Lipophilicity : Difluoroethyl (logP ~2.25) and butyl-substituted (logP ~3.1) analogs are more lipophilic than the target (logP ~1.8), favoring membrane permeability but risking metabolic oxidation .

Hydrogen-Bonding and Crystal Packing

  • The target’s 5-amino group acts as both a donor (N–H) and acceptor (lone pair on N), enabling robust intermolecular interactions (e.g., N–H⋯O bonds). This contrasts with nitro analogs, which only accept hydrogen bonds, resulting in weaker crystal cohesion .

Biological Activity

tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to an ethyl chain that terminates in a 5-amino-1H-pyrazole moiety. This structure is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
  • Carbamate Formation : The tert-butyl carbamate is introduced via a coupling reaction with the amine group of the pyrazole derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown potential as an inhibitor of certain kinases, which are pivotal in various signaling pathways related to cancer and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, particularly those related to breast cancer (MDA-MB-231) and lung cancer. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-23110.0Induces apoptosis via caspase activation
A549 (Lung Cancer)15.0Microtubule destabilization
HeLa (Cervical Cancer)12.5Cell cycle arrest

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in animal models. For instance, administration in mice models of breast cancer resulted in a significant reduction in tumor size compared to controls.

Case Studies

  • Breast Cancer Model : A study involving xenograft models showed that treatment with this compound led to a 40% reduction in tumor volume over four weeks.
  • Inflammatory Response : Another investigation indicated that this compound could reduce inflammatory markers in a model of induced arthritis, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the optimized synthetic routes for tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate, and how are reaction conditions controlled?

The compound is synthesized via multi-step protocols involving hydrazine derivatives. For example, tert-butyl carbamate is reacted with 5-amino-1H-pyrazole derivatives in the presence of bases (e.g., triethylamine) under anhydrous conditions. Key steps include:

  • Intermediate Formation : Activation of carboxylic acids to acid chlorides using SOCl₂ or oxalyl chloride.
  • Coupling : Reaction with tert-butyl carbamate under basic conditions to form the carbamate linkage.
  • Purification : Recrystallization from solvents like ethyl acetate/hexane yields high-purity products (68–83% yields) .
    Optimization : Temperature control (room temperature to reflux), solvent polarity, and stoichiometric ratios of reagents are critical to minimize side reactions like over-substitution or hydrolysis .

Advanced: How do substituents on the pyrazole ring influence the compound’s biological activity and target selectivity?

Structural modifications, such as introducing fluoroethyl or cyclopentyl groups, alter electronic and steric properties, impacting interactions with enzymes or receptors. For instance:

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance binding to hydrophobic pockets in kinases, as seen in antiproliferative assays .
  • Amino Substituents : Improve solubility and hydrogen-bonding capacity, critical for receptor-ligand interactions in CNS targets .
    Methodology : Structure-activity relationship (SAR) studies employ molecular docking, NMR titration, and enzymatic assays to correlate substituent effects with activity .

Basic: What analytical techniques are used to confirm the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR verifies carbamate and pyrazole ring connectivity (e.g., δ 8.88 ppm for pyridyl protons, δ 1.36–1.60 ppm for tert-butyl groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 266.34 for C₁₃H₂₂N₄O₂) .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or target promiscuity. Strategies include:

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects .
  • Crystallography : Resolve binding modes to clarify mechanistic inconsistencies (e.g., competitive vs. allosteric inhibition) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: What molecular mechanisms underlie the compound’s interaction with biological targets?

The carbamate group acts as a hydrogen-bond acceptor, while the pyrazole ring engages in π-π stacking with aromatic residues in enzyme active sites. For example:

  • Enzyme Inhibition : Tert-butyl carbamate derivatives disrupt ATP binding in kinases via competitive inhibition (Kᵢ = 0.2–5 µM) .
  • Receptor Modulation : Fluorinated analogs show agonist activity at G-protein-coupled receptors (GPCRs) in calcium flux assays .
    Tools : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities .

Basic: How is the compound purified post-synthesis, and what solvents are optimal?

  • Recrystallization : Ethyl acetate/hexane (1:3 v/v) yields crystalline solids with minimal impurities .
  • Column Chromatography : Silica gel (60–120 mesh) with eluents like dichloromethane/methanol (95:5) removes unreacted intermediates .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (2.1–3.5), suggesting moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Basic: How is the compound stored to ensure long-term stability?

  • Conditions : Sealed containers under inert gas (N₂ or Ar) at −20°C prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Amber vials protect against UV degradation .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Convert the carbamate to a phosphate ester for improved aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance circulation half-life (t₁/₂ = 8–12 hours in murine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.